11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is a complex organic compound recognized for its unique molecular structure and diverse applications across various scientific fields. This compound features a morpholine ring, a phenyl group, and a dibenzo(b,e)thiepin core, making it of interest in chemistry, biology, medicine, and industry. Its chemical properties and potential biological activities contribute to its significance in research and development.
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocyclic compounds due to the presence of the morpholine ring, and it is also categorized as a thiepin derivative because of its dibenzo(b,e)thiepin core.
The synthesis of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can be achieved through several methods. A common approach involves the reaction of a dibenzo(b,e)thiepin derivative with morpholine and a phenylating agent under controlled conditions. The typical steps include:
The reaction conditions (temperature, pressure, and reaction time) are critical for optimizing yield and purity. For example, reactions may be conducted at elevated temperatures (around 100°C) under reflux conditions to enhance reactivity.
The molecular formula for 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin is C24H23NOS, with a molecular weight of approximately 373.5 g/mol.
| Property | Value |
|---|---|
| CAS Number | 84964-41-0 |
| IUPAC Name | 4-(11-phenyl-6H-benzo[c]benzothiepin-11-yl)morpholine |
| InChI | InChI=1S/C24H23NOS/c1-2-9... |
| InChI Key | XFMLQNGZOMTBDI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2(C3=CC=CC=C3CSC4=CC=CC=C42)C5=CC=CC=C5 |
This structure showcases the integration of multiple aromatic systems with heteroatoms, contributing to its unique chemical behavior .
11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin can undergo various chemical reactions:
The outcomes of these reactions depend heavily on the specific reagents used and the reaction conditions (temperature, solvent choice). For instance, oxidation typically requires acidic conditions to facilitate electron transfer.
The mechanism of action for 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin involves interaction with specific biological targets such as enzymes or receptors. The compound may modulate their activity leading to various biological effects:
The physical properties of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin include:
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry .
The applications of 11-Morpholino-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin span several fields:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5